Tributyl(ethyl)phosphonium hexafluorophosphate(V)
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Overview
Description
Tributyl(ethyl)phosphonium hexafluorophosphate(V) is a phosphonium-based ionic liquid with the molecular formula C14H32F6P2 and a molecular weight of 376.35 g/mol . This compound is known for its unique properties, including high thermal stability and low volatility, making it suitable for various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(ethyl)phosphonium hexafluorophosphate(V) can be synthesized through the reaction of tributyl(ethyl)phosphonium bromide with hexafluorophosphoric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of tributyl(ethyl)phosphonium hexafluorophosphate(V) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Tributyl(ethyl)phosphonium hexafluorophosphate(V) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts .
Scientific Research Applications
Tributyl(ethyl)phosphonium hexafluorophosphate(V) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tributyl(ethyl)phosphonium hexafluorophosphate(V) involves its interaction with molecular targets through ionic interactions. The compound’s phosphonium cation can interact with negatively charged sites on molecules, while the hexafluorophosphate anion can stabilize these interactions. This dual interaction mechanism allows the compound to act as an effective catalyst and stabilizing agent in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
- Tributyl(ethyl)phosphonium diethylphosphate
- Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate
Comparison
Tributyl(ethyl)phosphonium hexafluorophosphate(V) is unique due to its high thermal stability and low volatility compared to other phosphonium-based ionic liquids. Its hexafluorophosphate anion provides additional stability and reactivity, making it more suitable for high-temperature applications and reactions requiring strong ionic interactions .
Properties
Molecular Formula |
C14H32F6P2 |
---|---|
Molecular Weight |
376.34 g/mol |
IUPAC Name |
tributyl(ethyl)phosphanium;hexafluorophosphate |
InChI |
InChI=1S/C14H32P.F6P/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;1-7(2,3,4,5)6/h5-14H2,1-4H3;/q+1;-1 |
InChI Key |
LYMRFRZDJGFQIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[P+](CC)(CCCC)CCCC.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
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